molecular formula C16H19N3O5S3 B2512969 N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide CAS No. 2034383-01-0

N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide

Cat. No.: B2512969
CAS No.: 2034383-01-0
M. Wt: 429.52
InChI Key: BHPXXCJYSJJFIN-UHFFFAOYSA-N
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Description

N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide is a complex organic compound featuring a thiazole ring and a thiazepane moiety

Scientific Research Applications

Chemistry

In chemistry, N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

Medically, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties. Its structural features make it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Synthesis of the Thiazepane Moiety: The thiazepane ring is formed by cyclization reactions involving appropriate sulfonyl chlorides and amines.

    Coupling of the Thiazole and Thiazepane Rings: The final step involves coupling the thiazole and thiazepane rings through sulfonylation reactions, typically using reagents like sulfonyl chlorides and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring, potentially leading to the formation of thiazolidines.

    Substitution: The thiazole ring is reactive towards electrophilic substitution due to the electron-rich nature of the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Mechanism of Action

The mechanism of action of N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and thiazepane rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The sulfonyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine share the thiazole ring but differ in their substituents and overall structure.

    Thiazepane Derivatives: Compounds such as 1,4-thiazepane-3,5-dione have a similar thiazepane ring but lack the sulfonyl and thiazole groups.

Uniqueness

N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide is unique due to the combination of the thiazole and thiazepane rings with sulfonyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler thiazole or thiazepane derivatives.

This compound’s distinctiveness lies in its potential for diverse applications across various fields, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-[5-[(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S3/c1-12(20)18-16-17-11-15(25-16)27(23,24)19-8-7-14(26(21,22)10-9-19)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPXXCJYSJJFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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